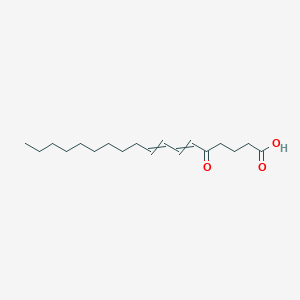
5-Oxooctadeca-6,8-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,8Z)-5-Oxo-6,8-octadecadienoic acid is a long-chain fatty acid derivative characterized by the presence of a conjugated diene system and a keto group at the fifth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid typically involves the oxidation of (6E,8Z)-octadecadienoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the fifth carbon position.
Industrial Production Methods: Industrial production of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid can undergo further oxidation to form more complex oxo derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of (6E,8Z)-5-hydroxy-6,8-octadecadienoic acid.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(6E,8Z)-5-Oxo-6,8-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating cellular responses and signaling pathways. The presence of the keto group and conjugated diene system allows it to participate in redox reactions and influence oxidative stress responses in cells.
Comparaison Avec Des Composés Similaires
(6E,8Z,11Z,14Z)-5-Oxo-6,8,11,14-eicosatetraenoic acid: Another oxo fatty acid with a similar structure but with additional double bonds.
(6E,8Z,11Z,14Z,17Z)-5-Oxo-6,8,11,14,17-eicosapentaenoic acid: Contains more double bonds and is involved in different biological pathways.
Uniqueness: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid is unique due to its specific structure, which confers distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-oxooctadeca-6,8-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21) |
Clé InChI |
YVWMHFYOIJMUMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)
![[4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] 3-phenylprop-2-enoate](/img/structure/B14103080.png)
![ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14103084.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103087.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)
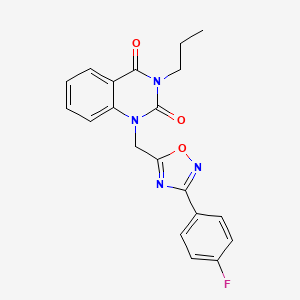
![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B14103102.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B14103107.png)
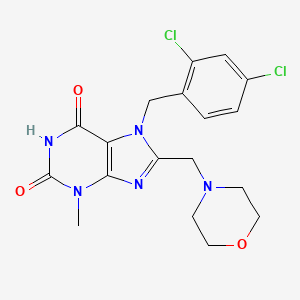
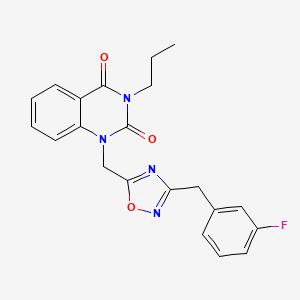
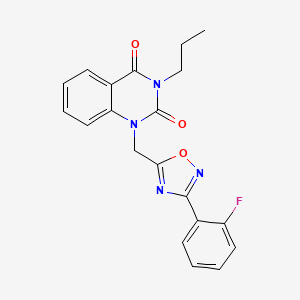
![N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103125.png)
![8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103131.png)
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103136.png)
